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Compound of Interest

Compound Name:
2-(1H-pyrazol-1-yl)cyclohexan-1-

amine

CAS No.: 1017665-07-4

Cat. No.: B2872515

Get Quote

PubChem CID: 15844085 Molecular Formula: C₉H₁₅N₃ Molecular Weight: 165.24 g/mol

Executive Summary
2-(1H-pyrazol-1-yl)cyclohexan-1-amine is a bifunctional N,N-donor scaffold characterized by

a cyclohexane ring substituted at the 1- and 2-positions with an amine and a pyrazole moiety,

respectively. This molecule represents a "privileged structure" in medicinal chemistry, serving

as a conformationally restricted mimetic of flexible diamines. Its core utility lies in two distinct

fields:

Medicinal Chemistry: As a pharmacophore for kinase inhibitors, where the pyrazole-amine

motif mimics the adenine hinge-binding region of ATP.

Coordination Chemistry: As a bidentate ligand capable of forming stable 5-membered

chelate rings with transition metals (Cu, Pd, Ni), utilized in asymmetric catalysis when

enantiomerically pure.
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This guide details the synthesis, physicochemical properties, and application workflows for this

compound, focusing on the thermodynamically favored trans-isomer, which is the predominant

form in catalytic and biological applications.

Chemical Identity & Physicochemical Profile
The molecule exists primarily as two diastereomers: cis and trans. The trans-isomer is

generally preferred in synthesis due to the stereoelectronic requirements of ring-opening

reactions (e.g., anti-periplanar attack on epoxides or aziridines).

Property Value / Description

IUPAC Name 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

CAS Registry Varies by isomer (Generic: 15844085)

LogP (Predicted) ~1.1 (Lipophilic, crosses BBB)

pKa (Amine) ~10.2 (Primary amine)

pKa (Pyrazole) ~2.5 (Protonation at N2)

H-Bond Donors 1 (Amine -NH₂)

H-Bond Acceptors 2 (Amine N, Pyrazole N2)

Topological Polar Surface Area 43.8 Å²

Synthetic Methodologies
Two primary routes are established for the synthesis of 2-(1H-pyrazol-1-yl)cyclohexan-1-
amine. Route A is preferred for stereoselective access to the trans-isomer. Route B is preferred

for industrial scalability using commercially available ketone precursors.

Route A: Stereoselective Epoxide Ring Opening (Trans-Selective)
This method utilizes the inherent strain of cyclohexene oxide to drive nucleophilic attack by

pyrazole, followed by functional group interconversion.

Step-by-Step Protocol:
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Nucleophilic Attack:

Dissolve cyclohexene oxide (1.0 eq) and 1H-pyrazole (1.1 eq) in acetonitrile.

Add catalytic Cs₂CO₃ (0.1 eq) to deprotonate the pyrazole.

Reflux for 12 hours. The pyrazole attacks the epoxide in an SN2 fashion (backside attack),

yielding trans-2-(1H-pyrazol-1-yl)cyclohexan-1-ol.

Activation:

Treat the intermediate alcohol with Methanesulfonyl chloride (MsCl) and Et₃N in DCM at

0°C to form the mesylate.

Azidation (Inversion):

React the mesylate with NaN₃ in DMF at 80°C. Note: This SN2 step inverts the

stereocenter, converting the trans-alcohol precursor into a cis-azide.

Correction for Trans-Amine Target: To obtain the trans-amine, one must retain

configuration or invert twice. A superior modification involves Reductive Amination of the

Ketone (Route B) or opening 7-azabicyclo[4.1.0]heptane (cyclohexene imine) directly with

pyrazole, which yields the trans-diamine directly via anti-opening.

Route B: Reductive Amination (Scalable)
This is the most robust route for generating the scaffold, typically yielding a mixture of

diastereomers that can be separated via chromatography or crystallization.

Reagents: 2-(1H-pyrazol-1-yl)cyclohexan-1-one, Ammonium Acetate (NH₄OAc), Sodium

Cyanoborohydride (NaBH₃CN).

Protocol:

Imine Formation:

In a round-bottom flask, dissolve 2-(1H-pyrazol-1-yl)cyclohexan-1-one (10 mmol) in dry

methanol (50 mL).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2872515?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add NH₄OAc (100 mmol, 10 eq) to buffer the solution and provide the nitrogen source.

Stir at room temperature for 2 hours to form the hemiaminal/imine equilibrium.

Reduction:

Cool the solution to 0°C.

Slowly add NaBH₃CN (15 mmol, 1.5 eq) portion-wise.

Allow the reaction to warm to room temperature and stir for 16 hours.

Workup:

Quench with 1N HCl (carefully, to decompose excess hydride).

Basify to pH >12 using 6N NaOH.

Extract with DCM (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

Purification:

Purify via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1).

Visualization: Synthetic Pathways
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Figure 1: Comparative synthetic routes. Route B (Reductive Amination) is preferred for bulk

synthesis, while Route A allows for specific stereochemical manipulation.

Coordination Chemistry & Ligand Behavior
The 2-(1H-pyrazol-1-yl)cyclohexan-1-amine scaffold acts as a bidentate chelate. The

coordination involves the primary amine nitrogen (

) and the pyridine-like nitrogen (

) of the pyrazole ring (position 2).

Bite Angle: The 1,2-cyclohexane backbone imposes a rigid bite angle, typically forming a 5-

membered metallacycle.

Hard/Soft Character: The amine is a "hard" donor (sigma only), while the pyrazole is a

borderline "soft" donor (sigma donor + weak pi acceptor). This makes the ligand highly

versatile for:

Copper(II): Oxidative coupling catalysis.
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Palladium(II): C-H activation and cross-coupling.

Platinum(II): Cis-platin analogues (cytotoxicity studies).

Visualization: Metal Coordination Mode
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Figure 2: Chelation mode.[1] The ligand forms a stable 5-membered ring with the metal center

(M), utilizing the amine and pyrazole nitrogens.

Biological Applications: Kinase Inhibition
In drug discovery, this scaffold is a bioisostere for the adenosine ring of ATP. The pyrazole-

amine arrangement allows for a specific hydrogen-bonding network within the "hinge region" of

kinase enzymes.

Mechanism: The primary amine acts as a hydrogen bond donor to the backbone carbonyl of

the kinase hinge. The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor from the

backbone amide NH.

Selectivity: The cyclohexane ring fills the ribose-binding pocket or the hydrophobic specificity

pocket (Gatekeeper region), depending on the substitution pattern (cis vs. trans).
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Safety & Handling
Hazards: As a primary amine, the compound is corrosive and an irritant. Pyrazole derivatives

can possess skin sensitizing properties.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Amines absorb CO₂ from the

air to form carbamates; the pyrazole ring is stable but can oxidize under harsh conditions.

Disposal: High nitrogen content requires disposal via incineration with afterburner and

scrubber to prevent NOx release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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